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Compound of Interest

Compound Name:
3-Bromo-4-

methoxyphenylacetonitrile

Cat. No.: B1268073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and spectroscopic characterization of 3-Bromo-4-methoxyphenylacetonitrile. Additionally, it

explores the potential biological significance of this marine-derived natural product, offering

insights for its application in research and drug development.

Molecular Structure and Properties
3-Bromo-4-methoxyphenylacetonitrile, also known by its IUPAC name 2-(3-bromo-4-

methoxyphenyl)acetonitrile, is a substituted aromatic nitrile.[1] Its molecular structure consists

of a benzene ring substituted with a bromo, a methoxy, and an acetonitrile group.

Table 1: Chemical and Physical Properties of 3-Bromo-4-methoxyphenylacetonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1268073?utm_src=pdf-interest
https://www.benchchem.com/product/b1268073?utm_src=pdf-body
https://www.benchchem.com/product/b1268073?utm_src=pdf-body
https://www.thermofisher.com/order/catalog/product/L09840.04
https://www.benchchem.com/product/b1268073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₉H₈BrNO [1][2]

Molecular Weight 226.07 g/mol [2]

CAS Number 772-59-8 [1][2]

IUPAC Name
2-(3-bromo-4-

methoxyphenyl)acetonitrile
[1]

Synonyms
3-Bromo-4-methoxybenzyl

cyanide
[2]

Appearance White to light yellow solid

Melting Point 50-53°C

Boiling Point 175-178°C at 6 mmHg

SMILES COC1=C(Br)C=C(CC#N)C=C1 [1]

InChI

InChI=1S/C9H8BrNO/c1-12-9-

3-2-7(4-5-11)6-8(9)10/h2-

3,6H,4H2,1H3

[3]

Synthesis
While a specific published protocol for the synthesis of 3-Bromo-4-
methoxyphenylacetonitrile is not readily available, a reliable method can be adapted from the

well-established synthesis of related arylacetonitriles, such as p-methoxyphenylacetonitrile.[4]

[5] The most common and effective approach is the nucleophilic substitution of a corresponding

benzyl halide with a cyanide salt.

Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 3-bromo-4-

methoxybenzyl alcohol, which is first converted to the more reactive benzyl halide, followed by

cyanation.
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3-Bromo-4-methoxybenzyl alcohol

3-Bromo-4-methoxybenzyl halide
(e.g., chloride or bromide)

 Halogenating agent
(e.g., SOCl₂, PBr₃)

3-Bromo-4-methoxyphenylacetonitrile

 Cyanide salt
(e.g., NaCN, KCN)
in a suitable solvent

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromo-4-methoxyphenylacetonitrile.

Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of p-methoxyphenylacetonitrile and should be

performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic

cyanide salts.[4]

Materials:

3-Bromo-4-methoxybenzyl bromide (starting material)

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Acetone (dry)

Sodium iodide (NaI, catalytic amount)
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Benzene or other suitable extraction solvent

Anhydrous sodium sulfate or magnesium sulfate

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 3-bromo-4-methoxybenzyl bromide (1 equivalent), finely powdered sodium

cyanide (1.5 equivalents), and a catalytic amount of sodium iodide (0.05 equivalents) in dry

acetone.

Reaction: Heat the mixture to reflux with vigorous stirring for 16-20 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Wash the collected solids with a small amount of acetone.

Extraction: Combine the filtrates and remove the acetone under reduced pressure. Take up

the residual oil in benzene (or another suitable organic solvent) and wash with three portions

of hot water to remove any remaining cyanide salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent by rotary evaporation.

Purification: The crude product can be purified by vacuum distillation or recrystallization from

a suitable solvent to yield pure 3-Bromo-4-methoxyphenylacetonitrile.

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the

synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule.
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Table 2: ¹H NMR Spectral Data for 3-Bromo-4-methoxyphenylacetonitrile (in CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

7.50 d 1H Aromatic H [3]

7.25 dd 1H Aromatic H [3]

6.89 d 1H Aromatic H [3]

3.90 s 3H -OCH₃ [3]

3.68 s 2H -CH₂CN [3]

d = doublet, dd = doublet of doublets, s = singlet

The downfield shifts of the aromatic protons are consistent with the presence of both electron-

withdrawing (bromo and cyano) and electron-donating (methoxy) substituents on the benzene

ring. The singlet at 3.90 ppm corresponds to the three protons of the methoxy group, and the

singlet at 3.68 ppm is assigned to the two protons of the methylene bridge.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While

a specific spectrum for this compound is not available, the expected chemical shifts can be

predicted based on known substituent effects.

Table 3: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Quaternary C (C-Br) 110 - 120

Quaternary C (C-OCH₃) 155 - 165

Aromatic CH 110 - 135

Quaternary C (C-CH₂CN) 125 - 135

-CH₂CN 20 - 30

-OCH₃ 55 - 65

-CN 115 - 125

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FT-IR Vibrational Frequencies

Functional Group Characteristic Absorption (cm⁻¹)

C-H (aromatic) 3100 - 3000

C-H (aliphatic) 3000 - 2850

C≡N (nitrile) 2260 - 2240

C=C (aromatic) 1600 - 1450

C-O (aryl ether) 1275 - 1200

C-Br 680 - 515

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ would be a strong indicator

of the nitrile functional group.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the presence

of bromine, an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak will be

observed, which is characteristic of a monobrominated compound.[6]

Major Fragments:

Loss of a bromine radical (•Br) to give a fragment ion.

Loss of the cyanomethyl radical (•CH₂CN).[6]

Benzylic cleavage to form a stable tropylium-like ion.

3-Bromo-4-methoxyphenylacetonitrile
[M]⁺

Loss of •Br Loss of •CH₂CN Benzylic Cleavage

Click to download full resolution via product page

Caption: Potential fragmentation pathways in mass spectrometry.

Biological Significance and Potential Applications
3-Bromo-4-methoxyphenylacetonitrile has been identified as a natural product isolated from

the marine sponge Aiolochroia crassa.[2][7] While there is no specific biological activity

reported for this particular compound, other bromotyrosine-derived compounds from

Aiolochroia crassa have demonstrated interesting bioactivities.
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Potential Areas of Investigation:

Antimicrobial Activity: Brominated phenols are known to possess antimicrobial properties.[8]

Furthermore, many natural products from marine sponges exhibit potent antibacterial and

antifungal activities.

Antiparasitic Activity: Given that other compounds from Aiolochroia crassa have shown

antiparasitic effects, it would be worthwhile to screen 3-Bromo-4-
methoxyphenylacetonitrile against various parasites.

Enzyme Inhibition: The unique electronic and steric properties conferred by the bromo and

methoxy groups could make this molecule a candidate for enzyme inhibition studies.[9]

Drug Discovery Scaffold: The presence of multiple functional groups (nitrile, bromo,

methoxy) makes this compound an attractive starting point for the synthesis of a library of

derivatives for drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic

acid or reduced to an amine, and the bromine atom allows for various cross-coupling

reactions to introduce molecular diversity.

3-Bromo-4-methoxyphenylacetonitrile

Hydrolysis Reduction Cross-Coupling Reactions
(e.g., Suzuki, Heck)

3-Bromo-4-methoxyphenylacetic acid 2-(3-Bromo-4-methoxyphenyl)ethanamine Diverse Biaryl Compounds
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Caption: Potential synthetic modifications for drug discovery.
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Conclusion
3-Bromo-4-methoxyphenylacetonitrile is a readily synthesizable, marine-derived natural

product with a well-defined molecular structure. This guide provides a comprehensive overview

of its chemical properties, a detailed protocol for its synthesis, and an analysis of its

spectroscopic characteristics. While its biological activity remains to be fully explored, its

structural features and the bioactivities of related compounds suggest that it holds potential as

a valuable molecule for further investigation in the fields of medicinal chemistry and drug

discovery. The information presented herein serves as a foundational resource for researchers

and scientists interested in exploring the chemical and biological landscape of this intriguing

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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